molecular formula C12H7F3N4O B6475899 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640975-97-7

7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Katalognummer B6475899
CAS-Nummer: 2640975-97-7
Molekulargewicht: 280.21 g/mol
InChI-Schlüssel: GLOIOGLPHXAYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (hereafter referred to as 7-phenyl-TFMP) is a heterocyclic compound belonging to the triazolopyrazinone family. It is a biologically active compound that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and other scientific research.

Wirkmechanismus

Target of Action

The primary target of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is Dipeptidyl Peptidase IV (DPP4) . DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a significant role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective DPP4 inhibitor . It binds to DPP4 in a manner that prevents it from cleaving the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This inhibition results in increased levels of these hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway . By preventing the degradation of incretin hormones, this compound prolongs their action, leading to an increase in insulin release and a decrease in glucagon levels in the pancreas . This results in a decrease in hepatic glucose output and an improvement in beta-cell function .

Pharmacokinetics

They are primarily excreted unchanged in the urine . The bioavailability of these drugs can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .

Result of Action

The primary molecular effect of this compound’s action is the prolonged activity of incretin hormones . This leads to improved glucose homeostasis, including enhanced insulin secretion, suppressed glucagon secretion, slowed gastric emptying, and increased satiety . At the cellular level, these effects can lead to improved beta-cell function and potentially slow the progression of diabetic conditions .

Action Environment

Environmental factors such as diet, exercise, and stress levels can influence the efficacy and stability of this compound. For instance, a diet high in carbohydrates may require higher doses of the drug to effectively control blood glucose levels. Similarly, physical activity can enhance the glucose-lowering effect of the drug. Stress, on the other hand, can increase blood glucose levels and potentially reduce the effectiveness of the drug. It’s also worth noting that the compound’s stability could be affected by storage conditions, such as temperature and humidity .

Eigenschaften

IUPAC Name

7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O/c13-12(14,15)11-17-16-9-10(20)18(6-7-19(9)11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOIOGLPHXAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.